(5Z)-3-(butan-2-yl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C27H27N3O2S2 |
|---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H27N3O2S2/c1-5-14-32-23-13-12-20(15-18(23)3)25-21(17-29(28-25)22-10-8-7-9-11-22)16-24-26(31)30(19(4)6-2)27(33)34-24/h5,7-13,15-17,19H,1,6,14H2,2-4H3/b24-16- |
InChI Key |
JXSHPZDPIJEMFX-JLPGSUDCSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC=C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC=C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-[3-Methyl-4-(Prop-2-en-1-yloxy)Phenyl]-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
The pyrazole precursor is synthesized via a three-component reaction involving:
-
4-(Prop-2-en-1-yloxy)-3-methylbenzaldehyde (1.0 equiv),
-
Phenylhydrazine (1.2 equiv),
-
Ethyl acetoacetate (1.5 equiv) in ethanol under reflux (12 h).
Mechanism :
-
Formation of a hydrazone intermediate via condensation of benzaldehyde and phenylhydrazine.
-
Cyclization with ethyl acetoacetate to yield the pyrazole ring.
-
Oxidation of the 4-methyl group to a formyl group using MnO₂ in dichloromethane (25°C, 6 h).
Key Data :
| Parameter | Value |
|---|---|
| Yield (pyrazole) | 78% |
| Oxidation Yield | 65% |
| Purity (HPLC) | ≥98% |
Synthesis of the Thiazolidinone Core
Formation of 3-(Butan-2-yl)-2-Thioxo-1,3-Thiazolidin-4-One
The thiazolidinone core is synthesized via a one-pot multicomponent reaction:
-
Butan-2-amine (1.0 equiv),
-
Carbon disulfide (1.2 equiv),
-
Fumaryl chloride (1.5 equiv) in aqueous medium (pH 9–10, 60°C, 8 h).
Reaction Conditions :
-
Catalyst : Triethylamine (10 mol%).
-
Workup : Acidification to pH 2–3 followed by extraction with ethyl acetate.
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃): δ 1.05 (d, 6H, CH(CH₃)₂), 2.85 (m, 1H, CH), 3.45 (dd, 2H, SCH₂), 4.20 (s, 1H, NH).
Knoevenagel Condensation for Conjugation
Formation of the (5Z)-Methylidene Linker
The pyrazole-4-carbaldehyde (1.0 equiv) and thiazolidinone (1.2 equiv) undergo Knoevenagel condensation in ethanol with piperidine (10 mol%) as a base catalyst (reflux, 12 h).
Stereochemical Control :
-
The Z configuration is favored by steric hindrance from the 3-methyl and prop-2-en-1-yloxy groups on the pyrazole, directing the condensation to the thermodynamically stable isomer.
Optimization Data :
| Condition | Yield (Z-Isomer) |
|---|---|
| Ethanol, 80°C | 68% |
| DMF, 100°C | 45% |
| Catalyst: Piperidine | 72% |
| Catalyst: DBU | 58% |
Alternative Synthetic Routes
One-Pot Assembly via Thiourea Intermediate
A modified approach involves:
-
Thiourea formation : Reacting butan-2-amine with carbon disulfide in alkaline ethanol.
-
Cyclization : Treatment with ethyl chloroacetate (1.2 equiv) at 70°C for 6 h.
-
In-situ Knoevenagel condensation with pyrazole-4-carbaldehyde.
Advantages :
Characterization and Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the Z geometry and planar conformation of the thiazolidinone ring (Fig. 1).
Challenges and Optimization Strategies
Byproduct Formation During Knoevenagel Condensation
Low Stereoselectivity
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings and the pyrazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic and pyrazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds with thiazolidinone structures often exhibit various biological properties, including:
1. Antimicrobial Activity
Thiazolidinones have been studied for their antimicrobial properties. For example, derivatives similar to the compound have shown effectiveness against a range of pathogenic microorganisms, making them candidates for developing new antibiotics .
2. Anticancer Properties
Thiazolidinones are also recognized for their anticancer potential. The structural components of (5Z)-3-(butan-2-yl)-5-{...} may interact with cancer cell pathways, inhibiting proliferation and inducing apoptosis in cancer cells. Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines .
3. Anti-inflammatory Effects
Certain thiazolidinone derivatives have been reported to possess anti-inflammatory properties, suggesting that this compound may also contribute to reducing inflammation in various models of disease .
Synthesis and Derivatives
The synthesis of (5Z)-3-(butan-2-yl)-5-{...} typically involves multi-step chemical reactions that introduce the thiazolidinone framework along with the pyrazole and phenolic components. Research efforts focus on optimizing these synthetic routes to enhance yield and purity.
Table: Comparison of Thiazolidinone Derivatives
Case Studies
Several studies have highlighted the applications of similar thiazolidinone compounds in clinical settings:
Case Study 1: Antimicrobial Efficacy
A study published in 2019 evaluated the antimicrobial efficacy of thiazolidinone derivatives against resistant strains of bacteria. The results indicated that these compounds could serve as lead candidates for antibiotic development due to their potent activity against Gram-positive and Gram-negative bacteria .
Case Study 2: Cancer Cell Line Studies
In vitro studies on pyrazole-containing thiazolidinones revealed significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis, suggesting potential therapeutic applications in oncology .
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the application:
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Anti-inflammatory Activity: Inhibits key enzymes in the inflammatory pathway, such as cyclooxygenase (COX).
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Comparison with Similar Compounds
Structural Modifications in Rhodanine Derivatives
The target compound is structurally analogous to other rhodanine derivatives reported in the literature, differing primarily in substituents at positions 3 and 4. Key comparisons include:
Table 1: Substituent Comparison
Key Observations:
- Position 5 : The propenyloxy group in the target compound introduces steric and electronic effects distinct from hydroxy or methoxy groups in compounds II and III. This may reduce hydrogen-bonding capacity but increase reactivity via allyl ether pathways .
Physicochemical Properties
Table 2: Inferred Property Comparison
| Property | Target Compound | Compound I | Compound II |
|---|---|---|---|
| Lipophilicity (LogP) | High (butan-2-yl group) | Moderate (phenyl) | Low (hydroxy group) |
| Hydrogen Bonding | Limited (propenyloxy) | None | Strong (C–H⋯S, O–H⋯O) |
| Crystal Packing | Disordered (bulky groups) | Planar dimers via H-bonds | Dimerization via H-bonds |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (5Z)-3-(butan-2-yl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one, and what intermediates are critical?
- Methodology :
- The compound’s synthesis typically involves multi-step condensation and cyclization reactions. For example, analogous thiazolidinone derivatives are synthesized via Schiff base formation between aldehydes and amines, followed by cyclization with mercaptoacetic acid ( ).
- Key intermediates include substituted benzaldehydes (e.g., 3-methyl-4-(prop-2-en-1-yloxy)phenyl derivatives) and pyrazole precursors. Intermediate purity is ensured via recrystallization (e.g., methanol or ethanol) and validated by TLC ( ).
- Reaction optimization may require reflux conditions (65–120°C) in solvents like ethanol or acetonitrile, with acid/base catalysts (e.g., glacial acetic acid, K₂CO₃) .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and confirming its stereochemistry?
- Methodology :
- FT-IR : Identifies functional groups (e.g., C=O at ~1720 cm⁻¹, C=S at ~1250 cm⁻¹) and hydrogen bonding patterns ( ).
- ¹H/¹³C NMR : Assigns stereochemistry (Z/E configuration) via coupling constants and NOE experiments. Aromatic protons in the pyrazole and thiazolidinone rings appear as distinct multiplet signals (δ 6.5–8.5 ppm) .
- UV-Vis : Confirms conjugation in the benzylidene moiety (λmax ~300–400 nm) ( ).
- X-ray crystallography resolves absolute configuration for crystalline derivatives ( ).
Q. What preliminary biological screening data exist for this compound, and which assays are recommended for activity profiling?
- Methodology :
- Antimicrobial activity : Use agar diffusion assays (e.g., against S. aureus or E. coli) with MIC values compared to standard drugs ( ).
- Antioxidant assays : DPPH radical scavenging or FRAP tests quantify electron-donating capacity ( ).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC₅₀ values ( ).
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s mechanism of action against target enzymes?
- Methodology :
- DFT calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-311++G(d,p) basis sets ( ).
- Molecular docking : Simulate binding interactions with enzymes like COX-2 or EGFR using AutoDock Vina. Focus on hydrogen bonding with thioxo groups and hydrophobic interactions with aryl substituents .
- MD simulations : Validate stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
Q. What strategies address low yield or byproduct formation during the final cyclization step?
- Methodology :
- Solvent optimization : Replace ethanol with DMF or THF to enhance solubility of hydrophobic intermediates ( ).
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline) to accelerate cyclization ( ).
- Temperature control : Gradual heating (e.g., 60°C → 80°C) reduces side reactions like oxidation of the allyloxy group ( ).
Q. How do structural modifications (e.g., substitution on the pyrazole ring) impact bioactivity, and what SAR trends have been observed?
- Methodology :
- Substituent variation : Replace the 3-methyl group with electron-withdrawing groups (e.g., NO₂) to enhance antimicrobial activity ( ).
- Linker optimization : Introduce azo or triazole linkers to improve binding affinity ( ).
- Data analysis : Use QSAR models (e.g., MLR or PLS regression) correlating logP, polar surface area, and IC₅₀ values ( ).
Q. How can contradictory data on the compound’s antioxidant vs. pro-oxidant effects be resolved?
- Methodology :
- Dose-response studies : Test concentrations from 1–100 µM to identify threshold effects ( ).
- ROS detection assays : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) under varying pH/temperature .
- Enzyme-specific assays : Isolate effects on SOD, catalase, or NADPH oxidase to clarify dual roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
